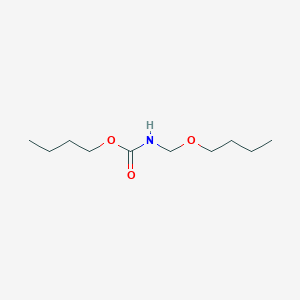

Butyl (butoxymethyl)carbamate

Description

Defining the N-Alkoxymethylcarbamate Functional Group and its Structural Significance

The N-alkoxymethylcarbamate functional group is characterized by the core carbamate (B1207046) structure (>N−C(=O)−O−) with an alkoxymethyl group attached to the nitrogen atom. wikipedia.org Structurally, this can be represented as R¹-N(CH₂OR²)-C(=O)OR³, where R¹, R², and R³ are alkyl or other organic residues.

The defining feature is the N-CH₂-O-R² moiety. This "alkoxymethyl" substituent introduces an ether linkage directly bonded to the carbamate nitrogen. This structural element has several significant implications:

Hybrid Functionality: The group combines the features of a carbamate with those of an ether. The carbamate portion, being an "amide-ester" hybrid, is known for its chemical stability, stemming from resonance between the amide and carboxyl groups. nih.gov The ether component adds a degree of flexibility and can influence the molecule's polarity and solubility.

Reactivity: The N-alkoxymethyl group can act as a masked N-acyliminium ion precursor. Under certain conditions, typically acidic, the alkoxymethyl group can be cleaved, generating a reactive intermediate that can participate in various chemical transformations.

Stereoelectronic Effects: The presence of the oxygen atom in the alkoxymethyl group can influence the conformation and electronic properties of the carbamate nitrogen, potentially affecting its nucleophilicity and the rotational barrier of the N-C bond.

Historical Overview of Carbamate Chemistry and the Emergence of N-Alkoxymethyl Derivatives

The history of carbamates dates back to the 19th century with the isolation of physostigmine (B191203) from the Calabar bean. nih.govmhmedical.com This naturally occurring methylcarbamate was initially used medicinally. nih.govmhmedical.com The synthetic exploration of carbamates began in earnest in the 1930s, leading to their development as fungicides and later, in 1953, to the marketing of the insecticide carbaryl (B1668338). mhmedical.commhmedical.com

The emergence of N-alkoxymethyl derivatives is a more recent development, driven by the need for specialized functional groups in organic synthesis and materials science. The synthesis of these derivatives often involves the reaction of a parent carbamate with an alkoxymethylating agent, such as an alkoxymethyl halide, or through multi-component reactions involving an amine, carbon dioxide, and an alcohol. acs.orgtandfonline.com Research into N-alkoxymethylation gained traction as chemists sought to modify the properties of carbamates, for instance, by introducing groups that could serve as protecting groups or as latent reactive sites. nih.gov

Positioning of Butyl (butoxymethyl)carbamate within the N-Alkoxymethylcarbamate Class

This compound is a specific molecule within the N-alkoxymethylcarbamate class. Its structure can be systematically broken down:

Butyl carbamate parent: The base of the molecule is butyl carbamate, where a butyl group is attached to the oxygen of the carbamate. nist.gov

N-substitution: The nitrogen atom of the carbamate is substituted with a butoxymethyl group (-CH₂-O-C₄H₉).

Therefore, in the general formula R¹-N(CH₂OR²)-C(=O)OR³, for this compound, R¹ would be a hydrogen (assuming it is derived from butyl carbamate), R² is a butyl group, and R³ is also a butyl group. This specific combination of alkyl groups will determine its physical properties, such as boiling point, density, and solubility.

Overview of Contemporary Research Trends and Academic Relevance for Alkoxymethyl Carbamates

Contemporary research into alkoxymethyl carbamates and related structures is diverse. While specific research on this compound is not extensively documented in readily available literature, the broader class of N-alkoxymethyl derivatives is relevant in several areas:

Protecting Group Chemistry: The N-alkoxymethyl group can serve as a protecting group for the nitrogen atom of carbamates. Its stability under certain conditions and selective removal under others make it a useful tool in multi-step organic synthesis.

Cross-linking and Polymer Chemistry: The reactivity of the N-alkoxymethyl group can be exploited in the formation of cross-linked polymers. For instance, in the coatings industry, resins containing N-alkoxymethylamide functionalities are used as cross-linkers to improve the mechanical properties and durability of the coating.

Medicinal Chemistry: While less common than other carbamate derivatives, the introduction of an alkoxymethyl group can be used to modulate the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and ability to cross cell membranes. nih.gov Research has explored alkoxymethyl derivatives in various contexts, including as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. tandfonline.comogu.edu.tr

Synthesis of Heterocyclic Compounds: The reactive nature of the N-acyliminium ion, which can be generated from N-alkoxymethylcarbamates, makes them valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds.

The academic relevance of these compounds lies in their utility as versatile synthetic intermediates and their potential to impart specific properties to larger molecules. The study of their synthesis, reactivity, and application continues to be an active area of research in organic and medicinal chemistry. acs.orgresearchgate.net

Structure

3D Structure

Properties

CAS No. |

63578-90-5 |

|---|---|

Molecular Formula |

C10H21NO3 |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

butyl N-(butoxymethyl)carbamate |

InChI |

InChI=1S/C10H21NO3/c1-3-5-7-13-9-11-10(12)14-8-6-4-2/h3-9H2,1-2H3,(H,11,12) |

InChI Key |

LFFFLAZOWYPMDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCNC(=O)OCCCC |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of Butyl Butoxymethyl Carbamate

Mechanistic Elucidation of Synthetic Pathways

The synthesis of carbamates, including Butyl (butoxymethyl)carbamate, can be achieved through several routes, most commonly involving the reaction of an isocyanate with an alcohol or the reaction of a chloroformate with an amine. wikipedia.org A key method involves a modified Curtius rearrangement, where a carboxylic acid is converted into an acyl azide (B81097), which then rearranges to an isocyanate intermediate. nih.govorganic-chemistry.org This isocyanate is subsequently trapped by an alcohol to form the desired carbamate (B1207046). nih.govorganic-chemistry.org

The synthesis of carbamates from isocyanates proceeds through a critical intermediate state. The reaction is initiated by the nucleophilic attack of an alcohol on the electrophilic carbonyl carbon of the isocyanate. This forms a tetrahedral transition state.

A prominent synthetic route that involves such intermediates is the Curtius rearrangement. nih.govorganic-chemistry.org In this multi-step process, a carboxylic acid reacts with reagents like di-tert-butyl dicarbonate (B1257347) and sodium azide to form an acyl azide intermediate. organic-chemistry.org This intermediate undergoes rearrangement to produce an isocyanate derivative, which is then trapped by an alcohol to yield the final carbamate product. organic-chemistry.org The transition state in the final step involves the nucleophilic attack by the hydroxyl group of the alcohol on the carbonyl carbon of the isocyanate. nih.gov For this compound, this would involve butoxy-methanol attacking butyl isocyanate.

Another pathway involves the protonation of the carbamate functionality as an initial step in cleavage reactions, such as the removal of a tert-butylcarbamate (B1260302) (t-BOC) protecting group using trifluoroacetic acid. nih.gov Computational studies on related t-butylcarbamates show that protonation can occur at the carbonyl group or the carbamate nitrogen atom, leading to different dissociation pathways and transition states for the elimination of byproducts like isobutylene (B52900) and carbon dioxide. nih.gov

The kinetics of carbamate formation are influenced by factors such as the basicity of the amine and the presence of catalysts. Studies on the reaction of amines with carbon dioxide, a fundamental step in some carbamate syntheses, reveal a rate law that includes both uncatalyzed and hydroxide-catalyzed pathways. researchgate.net

The rate-limiting step in the formation and breakdown of carbamates can vary. For carbamates derived from weakly basic amines, the formation and cleavage of the carbon-nitrogen bond are rate-determining. researchgate.net Conversely, for carbamates formed from more basic amines, proton transfer may become the rate-limiting step. researchgate.net

The following table summarizes the Brønsted relationship for the uncatalyzed reaction of various amines with carbon dioxide, which is a precursor step to carbamate formation.

| Amine Type | Brønsted m value | Brønsted Y value |

| Primary and Secondary Amines | 0.43 | -1.50 |

| Hydrazine and Hydroxylamine Derivatives | 0.48 | -0.20 |

| Data derived from the Brønsted relationship log k_amine (M⁻¹ sec⁻¹) = mpK + Y for reactions at 10°C.* researchgate.net |

These kinetic parameters highlight the dependence of the reaction rate on the pK of the amine, providing a quantitative measure of its nucleophilicity in this context.

Electrophilic and Nucleophilic Reactivity of the Carbamate Moiety

The carbamate group exhibits dual reactivity, containing both electrophilic and nucleophilic centers. The carbonyl carbon is a key electrophilic site, susceptible to attack by nucleophiles. nih.govprezi.com This reactivity is fundamental to many transformations, including hydrolysis and transcarbamoylation. The electrophilicity of the carbamate carbonyl is greater than that of an amide due to the presence of the adjacent ester oxygen, which influences the electronic properties of the group. nih.gov

Resonance stabilization affects the reactivity of the carbamate moiety. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, which reduces the C-N bond's rotational barrier compared to amides and influences its nucleophilicity. nih.gov While the nitrogen's lone pair makes it potentially nucleophilic, this effect is tempered by resonance. The oxygen atoms also possess lone pairs and can act as nucleophilic or basic sites, particularly in acid-catalyzed reactions where the carbonyl oxygen is often protonated. nih.gov

The general reactivity of π-electrophiles, such as the carbonyl group in carbamates, is initiated by nucleophilic addition to the π system. mdpi.com This initial step is common to a wide range of reactions involving both aromatic and aliphatic electrophiles. mdpi.com

Thermal Stability and Decomposition Mechanisms

The thermal stability of carbamates is a critical aspect of their chemical profile. Upon heating, carbamates can undergo decomposition, typically through the cleavage of the carbamate linkage. For a compound like this compound, thermal degradation could proceed via several pathways. One likely mechanism is the reverse of its formation reaction, yielding butyl isocyanate and butoxymethyl alcohol.

Alternatively, decomposition could lead to the formation of an amine, an alkene, and carbon dioxide. Studies on the thermal degradation of related polymers, such as poly(iso-butyl methacrylate), show that decomposition can occur through mechanisms like depolymerization and de-esterification at elevated temperatures. researchgate.net Analogously, the carbamate ester could cleave to produce butene, carbon dioxide, and the corresponding amine fragment. The specific products and pathways depend on the structure of the carbamate and the decomposition conditions. Research on other butyl-containing compounds indicates that thermal decomposition can generate significant amounts of gas, posing potential hazards if not properly managed. nih.gov

Rearrangement and Isomerization Pathways

Carbamate synthesis itself can involve rearrangement reactions, most notably the Curtius rearrangement, which transforms an acyl azide into an isocyanate. organic-chemistry.org Post-synthesis, carbamates can potentially undergo other types of rearrangements under specific conditions.

For instance, aromatic O-carbamates are known to undergo the anionic ortho-Fries rearrangement, where a carbamoyl (B1232498) group migrates from the oxygen to an ortho position on the aromatic ring, a reaction often mediated by a strong base like lithium diisopropylamide (LDA). acs.org While this compound is an aliphatic compound, the principles of intramolecular migration could potentially apply under forcing conditions, although such rearrangements are less common than in aromatic systems. Other potential pathways could involve isomerization of the butyl or butoxymethyl groups, particularly if reaction conditions promote the formation of cationic or radical intermediates. researchgate.net

Acid- and Base-Catalyzed Transformations

Carbamates are susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the carbamate bond.

Base-Catalyzed Transformations: In the presence of a base, the hydrolysis of carbamates can proceed through different mechanisms depending on the substitution at the nitrogen atom. For primary and secondary carbamates, an E1cb (Elimination Unimolecular conjugate Base) mechanism is common. researchgate.net This involves the deprotonation of the nitrogen atom to form a conjugate base, which then eliminates the alkoxy group. For disubstituted carbamates, a B_AC_2 (Base-catalyzed Acyl substitution) mechanism, involving nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon, is more likely. researchgate.net Inorganic bases like NaOH or KOH are also effective catalysts for transcarbamoylation reactions, where the alkoxy group of the carbamate is exchanged with a different alcohol. researchgate.net

Acid-Catalyzed Transformations: Under acidic conditions, the transformation is typically initiated by the protonation of the carbamate. nih.gov The most favorable site for protonation in the gas phase is the carbonyl oxygen. nih.gov This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by water. The subsequent cleavage of the C-O or N-C bond results in the formation of the corresponding alcohol, amine (which may be protonated), and carbon dioxide. nih.gov This acid-lability is a well-known characteristic, famously utilized in the removal of the t-BOC protecting group with acids like trifluoroacetic acid. nih.gov

Advanced Spectroscopic Characterization of Butyl Butoxymethyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis for Structural Assignment

The structural assignment of Butyl (butoxymethyl)carbamate, CH₃(CH₂)₃OCH₂NHC(O)O(CH₂)₃CH₃, is achieved through detailed analysis of its ¹H and ¹³C NMR spectra. The presence of two distinct butyl chains—one in an ether linkage and the other in an ester linkage—gives rise to a unique set of signals that can be assigned based on chemical shift principles and coupling patterns.

The ¹H NMR spectrum is characterized by signals corresponding to the protons in different chemical environments. The N-H proton of the carbamate (B1207046) group is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methylene protons adjacent to the nitrogen and oxygen atoms (-N-CH₂-O-) are significantly deshielded and provide a key diagnostic signal. The remaining protons of the two butyl groups can be assigned based on their proximity to the electron-withdrawing carbamate and ether functionalities.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the carbamate group appears at a characteristic downfield shift. The carbons of the two butyl chains can be distinguished based on the different electronic effects of the ether and ester linkages. Carbons directly bonded to oxygen (-O-CH₂-) and nitrogen (-N-CH₂-) are shifted significantly downfield.

Predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on established chemical shift values for similar functional groups and structural motifs found in related carbamate and ether compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on analogous structures. Solvent: CDCl₃.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| NH | 5.0 - 6.0 | Broad Singlet | 1H |

| -N-CH₂-O- | 4.8 - 5.0 | Doublet | 2H |

| -C(O)O-CH₂- | 4.0 - 4.2 | Triplet | 2H |

| -O-CH₂- (ether) | 3.4 - 3.6 | Triplet | 2H |

| -C(O)O-CH₂-CH₂- | 1.5 - 1.7 | Multiplet | 2H |

| -O-CH₂-CH₂- (ether) | 1.5 - 1.7 | Multiplet | 2H |

| -CH₂-CH₃ (ester) | 1.3 - 1.5 | Multiplet | 2H |

| -CH₂-CH₃ (ether) | 1.3 - 1.5 | Multiplet | 2H |

| -CH₃ (ester) | 0.9 - 1.0 | Triplet | 3H |

| -CH₃ (ether) | 0.9 - 1.0 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on analogous structures. Solvent: CDCl₃.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -NH-C(O)O- | 156 - 158 |

| -N-CH₂-O- | 75 - 78 |

| -O-CH₂- (ether) | 68 - 70 |

| -C(O)O-CH₂- | 64 - 66 |

| -C(O)O-CH₂-CH₂- | 30 - 32 |

| -O-CH₂-CH₂- (ether) | 30 - 32 |

| -CH₂-CH₃ (ester) | 19 - 21 |

| -CH₂-CH₃ (ether) | 19 - 21 |

| -CH₃ (ester) | 13 - 15 |

| -CH₃ (ether) | 13 - 15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for unambiguously confirming the molecular structure by revealing correlations between nuclei. researchgate.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would establish the connectivity within each of the two butyl chains. It would show correlations between the adjacent methylene protons and between the methylene and methyl protons, confirming the CH₃-CH₂-CH₂-CH₂- spin systems. A key correlation would also be observed between the N-H proton and the protons of the adjacent -N-CH₂- group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. chemicalbook.com This technique is crucial for assigning the ¹³C spectrum. Each cross-peak in the HSQC spectrum would link a specific proton resonance from Table 1 to its corresponding carbon resonance in Table 2, confirming the C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. chemicalbook.com This is vital for connecting the distinct structural fragments of the molecule. Key HMBC correlations would include:

A correlation from the protons of the ester -O-CH₂- group to the carbamate carbonyl carbon (C=O).

Correlations from the N-H proton to the C=O carbon and the -N-CH₂- carbon.

Correlations from the -N-CH₂- protons to the C=O carbon and to the -O-CH₂- carbon of the ether's butyl group, thus unequivocally linking the butoxymethyl group to the carbamate nitrogen.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Identification of Characteristic Vibrational Modes of the Carbamate and Ether Linkages

The IR and Raman spectra of this compound are dominated by absorption bands corresponding to the vibrations of its key functional groups.

Carbamate Group:

N-H Stretch: A distinct band is expected in the region of 3300-3400 cm⁻¹ in the IR spectrum, characteristic of the N-H stretching vibration in secondary amides.

C=O Stretch (Amide I): A very strong and sharp absorption band should appear around 1690-1720 cm⁻¹. This is one of the most prominent peaks in the IR spectrum and is indicative of the carbamate carbonyl group.

N-H Bend/C-N Stretch (Amide II): A strong band around 1500-1550 cm⁻¹ arises from a combination of N-H bending and C-N stretching modes.

O-C-N/C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region are characteristic of the C-O stretching within the ester part of the carbamate.

Ether Linkage:

C-O-C Stretch: The most diagnostic feature of the butoxymethyl group is the strong, asymmetric C-O-C stretching vibration, which typically appears in the 1100-1150 cm⁻¹ region of the IR spectrum.

Alkyl Chains:

C-H Stretches: Multiple sharp bands are expected in the 2850-2980 cm⁻¹ region corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups.

C-H Bends: Bending vibrations for CH₂ (scissoring) and CH₃ (asymmetric and symmetric) groups appear in the 1375-1470 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Carbamate | 3300 - 3400 | Medium |

| C-H Stretch (asymmetric/symmetric) | Alkyl (CH₂, CH₃) | 2850 - 2980 | Strong |

| C=O Stretch (Amide I) | Carbamate | 1690 - 1720 | Very Strong |

| N-H Bend (Amide II) | Carbamate | 1500 - 1550 | Strong |

| C-H Bend | Alkyl (CH₂, CH₃) | 1375 - 1470 | Medium |

| C-O Stretch | Carbamate Ester | 1200 - 1300 | Strong |

| C-O-C Stretch (asymmetric) | Ether | 1100 - 1150 | Strong |

Conformational Analysis via Vibrational Signatures

The inherent flexibility of the two butyl chains and the butoxymethyl linker allows this compound to adopt multiple low-energy conformations. uva.es Vibrational spectroscopy can be a sensitive probe of these conformational changes. Different rotational isomers (rotamers) can give rise to distinct vibrational frequencies, particularly in the "fingerprint region" (below 1500 cm⁻¹). For example, the precise frequencies of C-C and C-O stretching modes can be influenced by the dihedral angles of the alkyl chains. By studying the spectra under varying conditions, such as different temperatures or in different solvents, it may be possible to identify the presence of different conformers and gain insight into the conformational equilibrium of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, which is crucial for confirming the elemental composition and elucidating fragmentation mechanisms.

The elemental composition of this compound is C₁₀H₂₁NO₃. The calculated exact mass of its molecular ion [M+H]⁺ is 204.15942 u .

Upon ionization in the mass spectrometer, the molecular ion undergoes fragmentation, producing a series of daughter ions. The fragmentation pattern is a reproducible fingerprint that aids in structural confirmation. The analysis of these pathways provides insight into the relative strengths of the chemical bonds and the stability of the resulting fragments. Key fragmentation pathways for carbamates often involve cleavages around the central carbamate core, while ethers typically undergo alpha-cleavage or cleavage of the C-O bond. libretexts.org

Some of the expected fragmentation pathways for this compound include:

Loss of butene: A McLafferty-type rearrangement in the ester butyl chain can lead to the loss of butene (C₄H₈, 56.0626 u), resulting in a prominent fragment ion.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the ether oxygen is a common pathway for ethers.

Cleavage of C-O and N-C bonds: Fragmentation can occur at the bonds flanking the carbamate and ether functionalities, leading to the loss of butoxy or butoxymethyl radicals.

Decarboxylation: The loss of carbon dioxide (CO₂, 43.9898 u) is a possible fragmentation pathway for carbamates.

Table 4: Predicted Key Fragments in the High-Resolution Mass Spectrum of this compound

| Proposed Fragment Ion (Formula) | Calculated Exact Mass (u) | Proposed Origin |

|---|---|---|

| [C₁₀H₂₂NO₃]⁺ | 204.15942 | Molecular Ion + H⁺ ([M+H]⁺) |

| [C₆H₁₄NO₃]⁺ | 148.09682 | [M+H]⁺ - C₄H₈ (Loss of butene) |

| [C₅H₁₂NO₂]⁺ | 118.08626 | [M+H]⁺ - C₄H₉O• (Loss of butoxy radical) |

| [C₅H₁₀O₂N]⁺ | 116.07061 | [M+H]⁺ - C₄H₁₀O (Loss of butanol) |

| [C₅H₁₀O]⁺• | 86.07316 | Fragmentation of butoxymethyl group |

| [C₄H₉]⁺ | 57.07040 | Butyl cation from either chain |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not available in the reviewed literature, extensive studies on related carbamates, such as ethyl carbamate and ammonium (B1175870) carbamate, provide a robust model for its expected solid-state characteristics. iucr.orgiucr.org This analysis allows for a detailed understanding of bond lengths, bond angles, and the crucial intermolecular forces that govern the crystal packing.

Molecular Structure: The core carbamate group (-OCONH-) is known to be predominantly planar. iucr.org This planarity arises from the delocalization of electrons across the O-C-N system, giving the C-N bond partial double-bond character. In the crystal structure of ethyl carbamate, the C-N bond distance is approximately 1.349 Å, which is shorter than a typical C-N single bond, and the two C-O distances are significantly different at 1.223 Å (for C=O) and 1.333 Å (for C-O ester linkage). iucr.org The butyl and butoxymethyl chains attached to the carbamate core would be expected to adopt low-energy staggered conformations, although their flexibility allows for potential conformational polymorphism. mdpi.com

Representative Crystallographic Data for a Related Carbamate: The following table presents crystallographic data for Ethyl Carbamate, which serves as a structural analogue for the carbamate group in this compound.

| Parameter | Value (for Ethyl Carbamate at -105 °C) | Reference |

|---|---|---|

| Crystal System | Triclinic | iucr.org |

| Space Group | P1 | iucr.org |

| a (Å) | 5.051 | iucr.org |

| b (Å) | 7.011 | iucr.org |

| c (Å) | 7.543 | iucr.org |

| α (°) | 101.37 | iucr.org |

| β (°) | 104.58 | iucr.org |

| γ (°) | 76.65 | iucr.org |

| Z (molecules per unit cell) | 2 | iucr.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. mmmut.ac.in The absorption of energy corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. uzh.ch The functional groups within a molecule that absorb UV or visible light are known as chromophores. In this compound, the carbamate group itself, specifically the carbonyl (C=O) moiety, acts as the primary chromophore. uzh.ch

Electronic Transitions: The electronic transitions observable for carbamates in the UV region primarily involve the electrons of the carbonyl group and the lone pair electrons on the adjacent oxygen and nitrogen atoms. mmmut.ac.inyoutube.com The main transitions are:

π → π Transition:* This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the C=O double bond. youtube.com For many simple carbamates, this transition results in a strong absorption band at wavelengths typically below 220 nm. oup.com

n → π Transition:* This transition involves moving an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen, to the π* antibonding orbital of the carbonyl group. uzh.ch These transitions are generally lower in energy (occur at longer wavelengths) and are significantly less intense (lower molar absorptivity) than π → π* transitions. youtube.com For some carbamates, this absorption can be observed as a weak shoulder or band in the 270-280 nm region. wpmucdn.com

n → σ Transition:* Saturated compounds with atoms containing lone pairs, like the nitrogen and ether oxygen in this compound, can undergo n → σ* transitions. mmmut.ac.in These are high-energy transitions that require less energy than σ → σ* transitions and typically occur in the far UV region, often below 200 nm. mmmut.ac.in

Optical Properties: Since the primary electronic absorptions for simple carbamates occur in the ultraviolet region of the spectrum, this compound is expected to be colorless and transparent to visible light. The precise wavelength of maximum absorbance (λmax) and the intensity of absorption (molar absorptivity, ε) can be influenced by the solvent environment.

Expected UV-Vis Absorption Data for Carbamates: This table summarizes the typical UV absorption characteristics for the carbamate functional group, which are predictive for this compound.

| Wavelength Range (λmax) | Electronic Transition | Expected Intensity | Reference |

|---|---|---|---|

| 190 - 220 nm | π → π | High (ε > 9,000) | oup.com |

| ~270 nm | n → π | Low (ε < 2,000) | youtube.comwpmucdn.com |

| < 200 nm | n → σ* | Moderate | mmmut.ac.in |

Computational and Theoretical Studies on Butyl Butoxymethyl Carbamate Systems

Density Functional Theory (DFT) Investigations

DFT has become a cornerstone for investigating the electronic structure and properties of molecules. It is widely applied to carbamate (B1207046) systems to predict geometries, electronic distributions, spectroscopic parameters, and reaction pathways.

DFT calculations are crucial for determining the most stable three-dimensional structures (conformers) of carbamate molecules. The conformational landscape of carbamates is influenced by the rotation around several key dihedral angles.

For instance, studies on the related molecule Butyl carbamate have shown that its conformational space is primarily dictated by the dihedral angles along its butyl chain. uva.es Theoretical explorations have predicted the existence of up to 13 low-energy conformations, differing in the relative orientation of the butyl chain and the amide group. uva.esnih.govresearchgate.net However, experimental observations in supersonic expansions have identified only three of these conformers, suggesting that the others likely interconvert and relax into the most stable forms under the experimental conditions. uva.esnih.govresearchgate.net

The two most stable conformers of Butyl carbamate feature extended structures. uva.es A less stable, folded configuration is stabilized by a weak intramolecular hydrogen bond between the terminal methyl group and the carbonyl oxygen. uva.esnih.gov This highlights how subtle intramolecular interactions can significantly influence conformational preference. Geometry optimizations are typically performed using hybrid functionals like B3LYP, often augmented with dispersion corrections (e.g., D3) and Pople-style basis sets such as 6-311++G(d,p), to accurately model these weak interactions. uva.es

Table 1: Theoretical Dihedral Angles for Observed Conformers of Butyl Carbamate and Ethyl Carbamate Data sourced from studies on Butyl carbamate and Ethyl carbamate for illustrative purposes.

| Conformer | Dihedral Angle (C-O-Cα-Cβ) / ° |

| Butyl carbamate I | 177.4 |

| Butyl carbamate IV | 80.2 |

| Ethyl carbamate Ia | 179.8 |

| Ethyl carbamate IIa | 82.5 |

| Source: uva.es |

The electronic properties of carbamates are readily analyzed using DFT. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are powerful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.govyoutube.com For carbamate-containing molecules like benomyl (B1667996) [methyl 1-(butylcarbamoyl)benzimidazol-2-ylcarbamate], MEP maps show negative potential (red and yellow regions), indicating high electron density, localized over electronegative atoms, particularly the carbonyl oxygen atoms. nih.gov Positive potential regions (blue) are typically found around hydrogen atoms of the amide group, indicating sites susceptible to nucleophilic attack. nih.govresearchgate.net This charge distribution is fundamental to the molecule's ability to form hydrogen bonds and interact with biological receptors. uva.esnih.gov

DFT calculations are a reliable method for predicting spectroscopic data, which aids in the interpretation of experimental spectra.

Vibrational Frequencies: Theoretical vibrational frequencies for carbamate derivatives have been calculated using DFT methods (e.g., B3LYP and M06-2X) with basis sets like 6-311++G(d,p). researchgate.net The calculated frequencies for compounds like tert-Butyl N-(thiophen-2-yl)carbamate show good agreement with experimental FT-IR spectra after applying appropriate scaling factors. researchgate.net Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.net

NMR Chemical Shifts: The prediction of NMR chemical shifts using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method, is a standard technique for structure elucidation. nih.govmdpi.comrsc.org Studies on various organic molecules have benchmarked the accuracy of different DFT functionals and basis sets for predicting ¹H and ¹³C chemical shifts. mdpi.com For example, combining geometry optimization at the B3LYP-D3/6-311G(d,p) level with chemical shift calculations using functionals like WP04 can yield predictions with a root-mean-square deviation of less than 0.2 ppm for ¹H shifts compared to experimental data. mdpi.com Such accurate predictions are invaluable for assigning complex spectra and confirming molecular structures. nih.govchemrxiv.org

DFT is instrumental in modeling reaction pathways and calculating the activation energies associated with them. This is particularly relevant for understanding the stability and cleavage of the carbamate group, which is often used as a protecting group in organic synthesis.

For tert-butylcarbamates (Boc group), DFT studies have investigated the dissociation mechanisms in the gas phase. nih.gov The primary fragmentation pathway involves the elimination of isobutylene (B52900) (2-methylpropene) and carbon dioxide. nih.gov Computational modeling of the potential energy surface shows that the reaction proceeds in two steps. The kinetically preferred pathway involves the migration of a hydrogen atom from the tert-butyl group to the carbamate's carbonyl oxygen. nih.gov This leads to the cleavage of the C-O bond and the loss of isobutylene, followed by the subsequent loss of CO₂. nih.gov Calculating the energies of the transition states and intermediates along these pathways provides a quantitative understanding of the reaction kinetics. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

MD simulations can model how a molecule like a carbamate explores its conformational space in different environments, such as in a solvent or in the gas phase. These simulations track the motions of atoms over time, revealing the transitions between different stable conformations identified by DFT.

For example, MD simulations can be used to study the conformational dynamics of a carbamate's alkyl chain in solution. These studies can reveal the timescale of rotations around dihedral angles and the influence of solvent molecules on the conformational equilibrium. Research on related systems, such as the transmembrane domain of presenilin 1 which involves γ-secretase activity, has utilized MD simulations to understand conformational dynamics that are crucial for biological function. Similarly, simulations of the Bu₄N⁺ ion (structurally related via the butyl groups) in dimethylformamide have been used to study its structure in both gas and condensed phases, illustrating how computational dynamics can probe molecular behavior in different environments. researchgate.net

Intermolecular Interactions and Solvent Effects

Computational studies focusing specifically on Butyl (butoxymethyl)carbamate are limited in publicly accessible literature. However, research on structurally related alkyl carbamates, such as Butyl carbamate, provides significant insights into the intermolecular interactions and solvent effects that would be characteristic of this class of compounds.

Theoretical studies have elucidated the conformational landscape of simple carbamates, which is largely governed by the orientation of the alkyl chain and the amide group. For Butyl carbamate, multiple low-energy conformations have been predicted, with only a few being experimentally observed. This suggests that some conformations can easily interconvert through collisional relaxation processes. acs.org The most stable conformers tend to exhibit extended configurations of the butyl chain. acs.org Weaker intramolecular forces, such as C—H···O═C hydrogen bonds, can also play a role in stabilizing folded configurations. acs.org

The carbamate functional group is a key participant in intermolecular interactions, primarily through hydrogen bonding involving the carboxyl group and the N-H group. acs.org These interactions are crucial in determining the structure of larger molecular assemblies and how these molecules interact with their environment, including biological targets. acs.orgnih.gov

The presence of a solvent can significantly influence the behavior of carbamates. Studies on various carbamates have shown that solvent properties can affect the rotational barrier around the C–N bond, thereby influencing the conformational equilibrium. acs.orgnih.gov In the case of Butyl carbamate, computational modeling of its complex with a single water molecule revealed that the water molecule attaches to the amide group in a cyclic arrangement through two hydrogen bonds. acs.org Interestingly, this interaction with water does not substantially alter the preferred conformation of the Butyl carbamate molecule itself, suggesting that the fundamental conformational behavior is robust. acs.org

In different solvents, the reactivity and formation of carbamates can also be altered. For instance, the reaction of amines with carbon dioxide to form carbamic acids or ammonium (B1175870) carbamates is highly solvent-dependent. researchgate.net In protophilic, dipolar, aprotic solvents like DMSO, the formation of carbamic acid is favored, whereas in apolar or amphiprotic solvents, ammonium carbamates are the predominant species. researchgate.net This highlights the critical role of solvent-solute interactions in dictating chemical equilibria for carbamate systems.

Table 1: Predicted Low-Energy Conformations of Butyl Carbamate This table is based on theoretical predictions for Butyl carbamate, a structurally related compound, as direct data for this compound is not available.

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (C—O—Cα—Cβ) | Key Features |

| I | 0.0 | ~180° | Extended butyl chain, most stable |

| IV | 1.2 | ~70° | Gauche conformation |

| VIII | 4.5 | Variable | Folded configuration, stabilized by weak C—H···O═C intramolecular hydrogen bond |

Data sourced from computational studies on Butyl carbamate. acs.org

Quantitative Structure-Property Relationships (QSPR) in Related Carbamate Systems

Quantitative Structure-Property Relationship (QSPR) and its toxicological counterpart, Quantitative Structure-Toxicity Relationship (QSTR), are computational methodologies used to correlate the chemical structure of compounds with their physical properties or biological activities. While specific QSPR studies on this compound are not readily found, extensive research has been conducted on various carbamate derivatives, particularly in the context of their toxicity, which is a key property of interest for this class of compounds often used as pesticides. nih.gov

These QSTR studies aim to develop mathematical models that can predict the toxicity of new or untested carbamates based on their molecular descriptors. nih.gov These descriptors are numerical values that quantify different aspects of a molecule's structure, such as its physicochemical, structural, and quantum mechanical properties. nih.gov

A common application of QSTR for carbamates is the prediction of their toxicity, often related to their ability to inhibit the enzyme acetylcholinesterase (AChE). nih.gov In a representative QSTR study on a large set of 178 carbamate derivatives, various molecular descriptors were calculated using Density Functional Theory (DFT) to model their toxicity in rats (oral administration). nih.gov The resulting model demonstrated a statistically significant correlation between the calculated descriptors and the observed toxicity. nih.gov

The key descriptors in such models often relate to the electronic properties of the molecule, its size and shape, and its ability to participate in intermolecular interactions. The quality of a QSPR/QSTR model is typically assessed by statistical parameters such as the coefficient of determination (R²) and the leave-one-out cross-validation coefficient (Q²). An R² value close to 1 indicates a strong correlation between the predicted and experimental values for the training set of compounds, while a high Q² value indicates the model's predictive power for new compounds. nih.gov

Table 2: Example of a QSTR Model for Carbamate Derivatives This table presents data from a QSTR study on a series of 178 carbamate derivatives to model their toxicity.

| Model Parameter | Value | Description |

| Number of Compounds | 178 | The size of the dataset used to build the model. |

| Modeling Method | DFT (Density Functional Theory) | The computational method used to calculate molecular descriptors. |

| Statistical Metric (R²) | 0.6584 | Coefficient of determination, indicating the goodness of fit of the model. |

| Statistical Metric (Q²LOO) | 0.6289 | Leave-one-out cross-validation coefficient, indicating the predictive ability of the model. |

Data sourced from a QSTR study on carbamate derivatives. nih.gov

Environmental Transformation and Degradation Mechanisms of Carbamate Derivatives

Microbial Degradation Processes

Microorganisms play a crucial role in the breakdown of carbamate (B1207046) compounds in soil and aquatic environments. The ability of microbial populations to utilize carbamates as a source of carbon and nitrogen is a key factor in their environmental dissipation.

The primary and most significant step in the microbial degradation of many carbamates is the enzymatic hydrolysis of the carbamate ester linkage. nih.govfrontiersin.orginchem.org This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases, which cleave the ester bond to release an alcohol, carbon dioxide, and an amine. nih.govinchem.org For Butyl (butoxymethyl)carbamate, this initial hydrolysis would likely yield butanol, butoxymethylamine, and carbon dioxide.

In addition to hydrolysis of the carbamate bond, another critical biotransformation pathway for a compound like this compound involves the cleavage of the ether linkage in the butoxymethyl group. This process, known as debutoxylation, has been observed in the degradation of the herbicide butachlor (B1668075), which also contains a butoxymethyl moiety. nih.govnih.gov This reaction is catalyzed by enzymes called debutoxylases. nih.govnih.gov The degradation of this compound could therefore proceed through an initial debutoxylation to form butyl carbamate, followed by hydrolysis of the carbamate bond.

A proposed microbial degradation pathway for this compound could involve two primary routes:

Route 1: Initial Carbamate Hydrolysis: Enzymatic hydrolysis of the carbamate bond to produce butanol and butoxymethylamine. The butoxymethylamine can then be further metabolized.

Route 2: Initial Debutoxylation: Enzymatic cleavage of the ether bond to yield butyl carbamate and formaldehyde, followed by the hydrolysis of butyl carbamate to butanol, ammonia, and carbon dioxide.

Research on the degradation of butachlor has shown that the degradation can proceed via initial debutoxylation to form an N-methylacetamide derivative, which is then further demethylated and mineralized. nih.gov This suggests that for this compound, the butoxymethyl group is a likely target for initial microbial attack.

A diverse range of microorganisms have been identified with the capability to degrade various carbamate pesticides. Genera such as Pseudomonas, Bacillus, Rhodococcus, Sphingobium, and Mycobacterium have been frequently implicated in the breakdown of these compounds. nih.govresearchgate.netoup.comsemanticscholar.org Specifically for compounds with structural similarities to this compound, several key microbial strains and enzymes have been identified.

For the degradation of butachlor, which contains the butoxymethyl group, strains of Fusarium solani, Novosphingobium chloroacetimidivorans, Chaetomium globosum, Pseudomonas putida, and Rhodococcus sp. have been identified. nih.gov A syntrophic relationship between Mycobacterium sp. and Sphingobium sp. has been shown to be effective in the complete degradation of butachlor. oup.com The key enzyme responsible for the cleavage of the butoxymethyl group in Bacillus sp. hys-1 has been identified as a debutoxylase, encoded by the dbo gene. nih.gov

For the degradation of the butyl carbamate structure, microorganisms capable of degrading the fungicide 3-iodo-2-propynyl butylcarbamate (IPBC) are relevant. Microbial metabolism is the primary driver of its degradation in soil. gov.bc.ca While specific enzymes for the hydrolysis of the butyl carbamate portion of IPBC are not explicitly detailed in the provided search results, carbamate hydrolases are the general class of enzymes responsible. Genes such as mcd (methylcarbamate degradation) and cehA (carbaryl hydrolase) have been identified in the degradation of other carbamates and could have homologs active on butyl carbamate. unicatt.it

The following table summarizes microbial strains and enzymes involved in the degradation of structurally related carbamates:

| Compound | Microbial Strain(s) | Enzyme(s) / Gene(s) | Reference(s) |

| Butachlor | Bacillus sp. hys-1, Mycobacterium sp., Sphingobium sp., Rhodococcus sp. | Debutoxylase (Dbo), Catechol 1,2-dioxygenase | nih.govnih.govoup.com |

| IPBC | Soil microorganisms | Carbamate hydrolases (inferred) | gov.bc.ca |

| Carbofuran (B1668357) | Novosphingobium sp., Pseudomonas sp. | Carbamate hydrolase, etherase | nih.gov |

| Carbaryl (B1668338) | Pseudomonas sp., Rhizobium sp. | Carbaryl hydrolase (CehA) | nih.gov |

Abiotic Degradation Pathways

In addition to microbial processes, abiotic factors contribute to the transformation of carbamates in the environment. Hydrolysis and photochemical decomposition are the primary abiotic degradation pathways.

The hydrolytic stability of carbamates is highly dependent on the pH of the aqueous environment. Generally, carbamates are more susceptible to hydrolysis under alkaline conditions. gov.bc.ca For instance, the hydrolysis of 3-iodo-2-propynyl butylcarbamate (IPBC) is rapid at pH 9 with a half-life of less than a day, whereas at pH 7, the half-life extends to 139 days, and it is stable at pH 5. gov.bc.ca This suggests that this compound would also exhibit greater instability in alkaline waters.

The structure of the carbamate, particularly the nature of the alcohol and amine substituents, influences the rate of hydrolysis. The presence of electron-withdrawing groups can affect the stability of the carbamate linkage. While specific kinetic data for this compound is not available, the general principles of carbamate hydrolysis indicate that it would be relatively stable in neutral and acidic waters but would undergo accelerated degradation in alkaline conditions.

Photochemical decomposition, or photolysis, is another significant abiotic degradation pathway for carbamates, particularly in surface waters and on soil surfaces exposed to sunlight. dss.go.th The absorption of UV radiation can lead to the cleavage of chemical bonds within the carbamate molecule.

Studies on the photodecomposition of carbofuran, another carbamate pesticide, have shown that direct photolysis leads to the cleavage of the carbamate group, forming carbamic acid and a phenolic derivative. dss.go.th The carbamic acid then decomposes into carbon dioxide and an amine. dss.go.th For this compound, which lacks a significant chromophore to absorb solar radiation, direct photolysis might be less significant compared to aromatic carbamates. However, indirect photolysis, mediated by photosensitizing agents present in natural waters (like dissolved organic matter), could play a role.

The photochemical reactions of some carbamates can also involve photo-Fries rearrangement, leading to the formation of hydroxybenzamide products. scispace.com However, this is more characteristic of aryl carbamates. For an aliphatic carbamate like this compound, the primary photochemical reactions would likely involve the cleavage of the carbamate or ether linkages. Theoretical studies on the degradation of carbamates by hydroxyl radicals, which are photochemically produced in the atmosphere, suggest that H-abstraction from the alkyl groups is a major reaction channel. researchgate.net

Factors Influencing Environmental Fate and Persistence

Several key factors determine how long this compound will remain in the environment:

Microbial Activity: The presence of adapted microbial populations is arguably the most critical factor for the degradation of carbamates in soil. gov.bc.ca Environments with a history of carbamate exposure often exhibit enhanced degradation rates.

pH: As discussed, the pH of the soil and water significantly impacts the rate of hydrolytic degradation, with alkaline conditions promoting faster breakdown. gov.bc.ca

Temperature: Microbial activity and the rates of chemical reactions, including hydrolysis, generally increase with temperature. For example, the degradation of IPBC in soil is significantly faster at 22°C compared to 5°C. industrialchemicals.gov.au

Soil Properties: Soil type, organic matter content, and moisture levels can influence the bioavailability and degradation of carbamates. Adsorption to soil particles can reduce the amount of the compound available for microbial attack or hydrolysis.

Sunlight Exposure: The intensity and duration of sunlight exposure will affect the rate of photochemical decomposition, particularly in surface waters and on the soil surface. dss.go.th

The following table summarizes the key factors influencing the environmental fate of carbamate derivatives:

| Factor | Influence on Degradation | Reference(s) |

| Microbial Population | High microbial activity leads to faster degradation. | gov.bc.ca |

| pH | Alkaline pH accelerates hydrolysis. | gov.bc.ca |

| Temperature | Higher temperatures generally increase degradation rates. | industrialchemicals.gov.au |

| Soil Organic Matter | Can increase adsorption, potentially slowing degradation. | gov.bc.ca |

| Sunlight | Promotes photochemical decomposition. | dss.go.th |

Impact of Soil Composition and pH

The degradation of carbamate pesticides in soil is a complex process influenced by the soil's physical and chemical properties, as well as its microbial activity. acs.orgucanr.edu Hydrolysis, both chemical and microbial, is a principal mechanism of carbamate degradation. who.intacademicjournals.orgupm.edu.my

Soil composition, particularly organic matter content and clay type, can significantly affect carbamate persistence. Soils with higher organic matter content may exhibit increased adsorption of carbamates, which can either reduce their bioavailability for microbial degradation or, conversely, provide a favorable environment for microbial activity. nih.gov

The pH of the soil is a critical factor influencing the rate of chemical hydrolysis of carbamates. Generally, the degradation of many carbamate pesticides is more rapid in alkaline (high pH) conditions compared to neutral or acidic (low pH) environments. nih.govresearchgate.net For instance, studies on carbofuran and carbaryl have demonstrated accelerated hydrolysis at higher pH values. researchgate.net This is attributed to the base-catalyzed hydrolysis of the ester linkage, a common structural feature in carbamates. who.intupm.edu.my

Microbial degradation also plays a pivotal role, with soil microorganisms utilizing carbamates as a source of carbon and nitrogen. researchgate.net The abundance and diversity of these microbial populations are, in turn, influenced by soil type and pH. Research has shown that certain microbial genes responsible for carbamate hydrolysis, such as cehA and mcd, are more abundant and active in soils with a higher pH. epo.org

Table 1: Influence of Soil Properties on the Degradation of Selected Carbamate Pesticides

| Carbamate | Soil Type | pH | Key Findings | Reference |

| Carbofuran | Various | Alkaline > Neutral > Acidic | Degradation rate increases with increasing pH. | nih.gov |

| Carbaryl | Various | Alkaline > Neutral > Acidic | More rapid degradation in alkaline conditions. | nih.gov |

| Oxamyl | Various | Alkaline > Neutral > Acidic | Degradation is faster in alkaline soils. | nih.gov |

| Methomyl | Various | Alkaline > Neutral > Acidic | Persistence decreases as pH increases. | nih.gov |

| Aldicarb | Sandy Loam | 6.5 - 7.5 | Primarily microbial degradation, influenced by microbial populations. | researchgate.net |

This table is illustrative and based on data for the specified carbamates, not this compound.

Effects of Temperature and Moisture on Degradation Kinetics

Temperature and moisture are key environmental variables that significantly impact the rate of carbamate degradation in soil. nih.govucanr.edu Both abiotic (chemical) and biotic (microbial) degradation processes are generally accelerated at higher temperatures and optimal moisture levels. who.int

An increase in temperature typically enhances the rate of chemical reactions, including the hydrolysis of the carbamate ester bond. mdpi.com Studies on various carbamates have consistently shown that their degradation follows first-order kinetics, with the rate constant increasing with temperature. nih.govresearchgate.net For example, the degradation of benomyl (B1667996), which forms a carbamate intermediate, is temperature-dependent. acs.org

Moisture content in the soil is crucial for both chemical hydrolysis and microbial activity. Water molecules are essential reactants in the hydrolysis process. who.int Furthermore, soil moisture levels directly affect the growth, metabolism, and mobility of microorganisms responsible for biodegradation. ucanr.edu Research on the degradation of o-sec-butylphenyl N-methylcarbamate (BPMC) indicated that its disappearance rate decreased with higher moisture content, suggesting a complex interplay of factors, though microbial activity was confirmed to be a significant degradation pathway. researchgate.net Conversely, for many other carbamates, increased moisture up to an optimal level generally enhances degradation rates by facilitating microbial processes. nih.gov

Table 2: Effect of Temperature and Moisture on the Half-life (DT50) of Selected Carbamate Pesticides

| Carbamate | Temperature (°C) | Moisture Level | Half-life (days) | Reference |

| Carbofuran | 25 | Field Capacity | ~30-60 | researchgate.net |

| Carbofuran | 35 | Field Capacity | Shorter than at 25°C | nih.gov |

| Aldicarb | 25 | Field Capacity | < 1 (parent compound) | researchgate.net |

| Methomyl | 20 | Not specified | ~7-28 | |

| Carbaryl | 16-40 | Varied | Half-life decreases with increasing temperature. | mdpi.com |

This table provides generalized data for the specified carbamates to illustrate trends and is not specific to this compound.

Applications and Future Directions in Advanced Organic Synthesis

Butyl (butoxymethyl)carbamate as a Versatile Chemical Intermediate

A chemical intermediate is a molecule that is formed from reactants and reacts further to give the desired products of a chemical reaction. Organic building blocks are fundamental components used to construct more complex molecules. cymitquimica.comcymitquimica.com These compounds are essential in fields like pharmaceuticals and materials science for creating polymers, active pharmaceutical ingredients (APIs), and natural products. cymitquimica.com this compound, by its nature, functions as a versatile intermediate, providing a structural scaffold that can be elaborated upon in various synthetic routes.

The term "building block" in chemistry refers to a functionalized organic molecule that serves as a component for the modular, bottom-up assembly of more complex molecular structures. sigmaaldrich.com The reactivity of this compound makes it a valuable precursor in the synthesis of more intricate organic compounds. Its carbamate (B1207046) and butoxymethyl functionalities allow for a range of chemical transformations, enabling its incorporation into larger, multifunctional molecules. This versatility is crucial in fields such as medicinal and material chemistry, where the precise construction of molecular architectures is paramount. sigmaaldrich.com While direct examples in the literature specifically detailing this compound in the total synthesis of a named complex natural product are not prevalent, its structural motifs are analogous to other carbamate-containing intermediates widely used in the synthesis of bioactive molecules and pharmaceuticals.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals and biologically active compounds. rsc.orgopenmedicinalchemistryjournal.com The synthesis of these ring systems is a primary focus of organic chemistry. rsc.org Carbamate derivatives serve as key precursors in the construction of these important scaffolds. For instance, the carbamate group can be strategically employed in cyclization reactions to form rings containing nitrogen. Methodologies like the Curtius rearrangement can transform a carboxylic acid into a carbamate, which can then be a precursor to an amine or participate in ring-forming reactions. orgsyn.org While specific examples detailing the use of this compound are not extensively documented, the general reactivity of carbamates makes them suitable for preparing a variety of heterocyclic systems, such as those found in indole (B1671886) alkaloids. rsc.orgrsc.org The development of new synthetic methods continues to expand the utility of carbamates in accessing diverse heterocyclic structures. nih.gov

Strategic Role in Multi-Step Synthetic Sequences

In the intricate process of synthesizing complex molecules, the strategic use of functional groups is essential for achieving the desired outcome. The carbamate group, such as the one present in this compound, plays a significant role in guiding the course of multi-step syntheses.

Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical concept in organic synthesis. The carbamate functional group can influence the reactivity of a molecule in several ways. It is generally stable to a variety of reaction conditions, allowing it to function as a protecting group for amines. organic-chemistry.org The electronic nature of the carbamate can also direct reactions to specific sites on a molecule. For example, in aromatic systems, an O-carbamate group can act as a directed metalation group (DMG), facilitating ortho-lithiation and subsequent reaction with electrophiles. acs.org This directing effect allows for the regioselective functionalization of aromatic rings, a powerful tool in constructing polysubstituted aromatic compounds. acs.org Furthermore, the carbamate group's stability under certain basic and nucleophilic conditions allows for selective transformations elsewhere in the molecule without affecting the carbamate itself. organic-chemistry.org

The quest for new and more efficient ways to construct molecules is a constant endeavor in organic chemistry. nih.govkvmwai.edu.in The unique properties of carbamates have led to their inclusion in the development of new synthetic methods. For example, the Curtius rearrangement provides a one-pot method to convert carboxylic acids into carbamates by way of an acyl azide (B81097) intermediate, which can then be trapped by an alcohol. orgsyn.orgorganic-chemistry.org This transformation is valuable for creating amine derivatives and has been refined to use readily available reagents under relatively mild conditions. orgsyn.org Research into the reactivity of carbamates continues to yield new applications, such as their use in transition metal-catalyzed cross-coupling reactions or in the generation of isocyanate cations for amidation reactions under strongly acidic conditions. organic-chemistry.orgresearchgate.net These developing methodologies expand the synthetic chemist's toolbox for building complex molecular structures. nih.gov

Emerging Research Areas and Potential Innovations in Carbamate Utilization

The field of organic synthesis is dynamic, with continuous exploration into the novel applications of functional groups. Carbamates, including structures like this compound, are at the center of several emerging research areas. Current research is focused on expanding the utility of the carbamate group beyond its traditional role as a protecting group. Innovations include the development of new catalytic systems that can activate or transform the carbamate moiety in previously unachievable ways. For instance, new organocatalytic and transition-metal-catalyzed reactions are being explored to facilitate the synthesis of complex carbamates and their derivatives. researchgate.net

Another area of innovation lies in the use of carbamates in "green" or sustainable chemistry. nih.gov This includes the development of solvent-free reaction conditions and the use of carbon dioxide as a C1 feedstock for carbamate synthesis. nih.govorganic-chemistry.org Furthermore, the unique reactivity of carbamates is being harnessed in the synthesis of non-isocyanate polyurethanes (NIPUs), which are considered a safer and more environmentally friendly alternative to traditional polyurethanes. researchgate.net The reaction between carbamates and aldehydes is one such pathway being investigated for the creation of these novel materials. researchgate.net As research progresses, the versatility of the carbamate functional group is expected to lead to further innovations in the synthesis of pharmaceuticals, polymers, and other advanced materials. openmedicinalchemistryjournal.comnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of butyl (butoxymethyl)carbamate in a laboratory setting?

- Methodological Answer : Focus on reaction conditions (temperature, solvent polarity, and catalyst selection) to maximize yield. For example, using anhydrous solvents like THF or DCM can minimize hydrolysis of intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product from byproducts like unreacted amines or carbamate derivatives . Monitor reaction progress using TLC with UV visualization or ninhydrin staining for amine detection.

Q. How should researchers safely handle this compound given limited toxicity data?

- Methodological Answer : Assume precautionary measures outlined in analogous carbamate SDS (e.g., tert-butyl derivatives):

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation .

- Store in airtight containers under inert gas (argon/nitrogen) to prevent moisture-induced degradation .

- In case of accidental exposure, follow emergency protocols for carbamates: flush eyes/skin with water for 15+ minutes and seek medical evaluation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm carbamate linkage (e.g., carbonyl signal at ~155-160 ppm in ) and butyl/butoxymethyl substituents .

- IR : Validate the presence of carbamate C=O stretching (~1680-1720 cm) and N-H bending (~1500-1600 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and rule out impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

- Methodological Answer :

- Design controlled kinetic studies using buffered solutions (pH 2–12) to track degradation via HPLC. Compare hydrolysis rates with structurally similar carbamates (e.g., tert-butyl derivatives) to identify pH-sensitive functional groups .

- Use computational tools (e.g., DFT calculations) to model transition states and explain anomalous stability in specific pH ranges .

Q. What strategies are recommended for elucidating the mechanistic pathway of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Employ isotopic labeling (e.g., in the carbamate group) to track bond cleavage sites during reactions .

- Conduct Hammett analysis with para-substituted aryl nucleophiles to assess electronic effects on reaction kinetics .

- Use in situ FTIR or Raman spectroscopy to detect intermediate species (e.g., isocyanates or carbamic acids) .

Q. How can degradation products of this compound be identified and quantified in environmental matrices?

- Methodological Answer :

- Simulate environmental degradation (e.g., UV exposure, aqueous hydrolysis) and analyze products via LC-MS/MS with a C18 column and ESI ionization .

- Compare fragmentation patterns with libraries of known carbamate derivatives (e.g., butylamines or CO adducts) .

Q. What experimental approaches are suitable for studying the interaction of this compound with biological macromolecules?

- Methodological Answer :

- Use fluorescence quenching assays to measure binding affinity with serum proteins (e.g., BSA) .

- Perform molecular docking simulations (AutoDock Vina) to predict binding modes with enzyme active sites (e.g., acetylcholinesterase) .

- Validate in vitro toxicity using cell viability assays (MTT/WST-1) on human hepatocyte lines .

Q. How do stereochemical variations (e.g., R/S isomers) in this compound derivatives affect their physicochemical properties?

- Methodological Answer :

- Synthesize enantiopure isomers via chiral catalysts (e.g., BINOL-derived ligands) and compare melting points, solubility, and chromatographic retention times .

- Use circular dichroism (CD) or polarimetry to correlate stereochemistry with optical activity .

Q. What computational tools are recommended for predicting the environmental fate of this compound?

- Methodological Answer :

- Apply EPI Suite™ to estimate biodegradation half-lives and bioaccumulation potential .

- Use COSMOtherm to model partition coefficients (log P, log K) and assess mobility in soil/water systems .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.